molecular formula C8H5Cl2FO B6291032 4,5-Dichloro-2-fluoro-3-methylbenzaldehyde CAS No. 2432848-56-9

4,5-Dichloro-2-fluoro-3-methylbenzaldehyde

Cat. No.: B6291032
CAS No.: 2432848-56-9
M. Wt: 207.03 g/mol
InChI Key: QKDLGNJZMHXMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H5Cl2FO. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms, one fluorine atom, and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has significant applications in scientific research and industry .

Scientific Research Applications

4,5-Dichloro-2-fluoro-3-methylbenzaldehyde has diverse applications in scientific research:

Preparation Methods

The synthesis of 4,5-Dichloro-2-fluoro-3-methylbenzaldehyde typically involves the halogenation of a precursor compound. One common method includes the reaction of 4,5-dichloro-2-fluorotoluene with a suitable oxidizing agent to introduce the aldehyde functional group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial production methods may involve large-scale halogenation and oxidation processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

4,5-Dichloro-2-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the carboxylic acid derivative, while reduction produces the alcohol derivative .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-fluoro-3-methylbenzaldehyde depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes, interacting with the active site or allosteric sites to modulate enzyme activity. The molecular targets and pathways involved vary based on the context of its use, such as in drug development or material science .

Comparison with Similar Compounds

4,5-Dichloro-2-fluoro-3-methylbenzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

4,5-dichloro-2-fluoro-3-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4-7(10)6(9)2-5(3-12)8(4)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDLGNJZMHXMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Cl)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.